molecular formula C6H8OS B15213249 4-Methyl-2-(methylthio)furan CAS No. 84735-62-6

4-Methyl-2-(methylthio)furan

Cat. No.: B15213249
CAS No.: 84735-62-6
M. Wt: 128.19 g/mol
InChI Key: BGBVIHNEUQGKRK-UHFFFAOYSA-N
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Description

4-Methyl-2-(methylthio)furan is a sulfur-containing heterocyclic compound of significant interest in flavor and fragrance research and development. Compounds of this class are known for providing powerful, savory notes to formulations . Similar sulfur-substituted furans are typically employed to impart complex savory, roasted, and spicy nuances, such as sulfurous, onion, garlic, coffee, and horseradish notes, to model flavor systems . These compounds are classified as high-impact aroma chemicals and are often applied at low parts-per-million (ppm) concentrations in end products, for example, in enhancing the profiles of baked goods and savory sauces . From a regulatory standpoint, related furan derivatives have been evaluated by international bodies like JECFA (the Joint FAO/WHO Expert Committee on Food Additives) for use as flavoring agents and have been found to be of no safety concern based on current estimated intake levels . In the laboratory, this compound serves as a valuable intermediate for exploring sulfur and heterocyclic chemistry and for the custom synthesis of novel flavor molecules . This compound is intended for research use only by qualified professionals and is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

CAS No.

84735-62-6

Molecular Formula

C6H8OS

Molecular Weight

128.19 g/mol

IUPAC Name

4-methyl-2-methylsulfanylfuran

InChI

InChI=1S/C6H8OS/c1-5-3-6(8-2)7-4-5/h3-4H,1-2H3

InChI Key

BGBVIHNEUQGKRK-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=C1)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(methylthio)furan typically involves the reaction of furfuryl chloride with methanethiol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the chloride group is replaced by the methylthio group. The reaction conditions generally include the use of a solvent such as dichloromethane and a base like sodium hydroxide .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(methylthio)furan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

It appears the query is asking for information on "4-Methyl-2-(methylthio)furan," but the provided search results primarily discuss "2-methyl-5-(methylthio)furan." These are different compounds, so the following answer will focus on the latter, as that is what the search results provide information on.

Safety Assessment

The Research Institute for Fragrance Materials (RIFM) has performed a safety assessment of 2-methyl-5-(methylthio)furan. This assessment included evaluations of genotoxicity and potential for skin sensitization .

  • Genotoxicity: In vitro mutagenicity tests, specifically the Ames test, showed that 2-methyl-5-(methylthio)furan was not mutagenic under the tested conditions. The bacterial reverse mutation assay, conducted with Salmonella typhimurium and Escherichia coli strains, revealed no increases in revertant colonies at concentrations up to 5000 μg/plate .
  • Skin Sensitization: Based on the application of the Dose Setting Test (DST), 2-methyl-5-(methylthio)furan does not present a safety concern for skin sensitization under current usage conditions . The table below lists supported concentrations for 2-methyl-5-(methylthio)furan that present no appreciable risk for skin sensitization, based on non-reactive DST :

Table 1: Supported Concentrations for 2-Methyl-5-(methylthio)furan

IFRA CategoryDescription of Product TypeSupported Concentrations (%) in Finished Products
1Products applied to the lips0.069
2Products applied to the axillae0.021
3Products applied to the face using fingertips0.41
4Fine fragrance products0.39
5Products applied to the face and body using the hands (palms), primarily leave-on0.10
6Products with oral and lip exposure0.23
7Products applied to the hair with some hand contact0.79
8Products with significant ano-genital exposure0.041
9Products with body and hand exposure, primarily rinse-off0.75
10Household care products with mostly hand contact2.7
11Products with intended skin contact but minimal transfer of substanceNo data

Environmental Assessment

A screening-level risk assessment of 2-methyl-5-(methylthio)furan was conducted using the RIFM Environmental Framework. This framework uses a tiered approach to evaluate aquatic risk .

  • Tier 1: The initial tier uses the material's regional Volume of Use (VoU), octanol-water partition coefficient (log KOW), and molecular weight to estimate a conservative risk quotient (RQ) .
  • Tier 2: The RQ is refined by applying a lower uncertainty factor to the Predicted No Effect Concentration (PNEC) using the ECOSAR model .
  • Tier 3: If necessary, measured biodegradation and ecotoxicity data are used to further refine the RQ .

Safety and Hazards

2-methyl-5-(methylthio)furan is identified as a flammable liquid .

  • GHS Hazard Statements: H226: Flammable liquid and vapor .
  • Precautionary Statements: Include P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, and P501 .

Mechanism of Action

The mechanism of action of 4-Methyl-2-(methylthio)furan involves its interaction with various molecular targets. The compound’s sulfur-containing group can interact with thiol groups in proteins, potentially affecting their function. Additionally, its furan ring can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

Structural Analogues in Furan Derivatives

Several methylthio-substituted furans are documented in fragrance chemistry (), differing in substituent positions and functional groups:

Compound Name CAS RN Molecular Formula Key Properties/Applications
2-Methyl-3-(methylthio)furan 63012-97-5 C₆H₈OS Used in flavor/fragrance synthesis; sulfurous odor profile
2-Methyl-5-(methylthio)furan 13678-59-6 C₆H₈OS Similar applications; positional isomer of the above
4-Methyl-2-(methylthio)pyrimidine 14001-63-9 C₆H₈N₂S Pyrimidine derivative; used in pharmaceutical intermediates

Key Observations :

  • Substituent Position Effects : The position of the methylthio group significantly impacts chemical reactivity and application. For example, 2-Methyl-3-(methylthio)furan and 2-Methyl-5-(methylthio)furan differ in odor profiles due to sulfur atom orientation .
  • Heterocycle Core Differences : Pyrimidine derivatives like 4-Methyl-2-(methylthio)pyrimidine exhibit distinct biological activity compared to furans, emphasizing the role of the heterocyclic core in functionality .

Functional Group Comparison: Methylthio vs. Other Substituents

Methylthio groups (-SCH₃) are electron-rich and influence both physical properties and reactivity. Comparisons with related compounds include:

Methylthio vs. Methoxy Groups
  • 4-Methoxy-2(5H)-furanone (): The methoxy (-OCH₃) group enhances hydrogen-bonding capacity, as seen in the crystal structure of methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate, which forms intermolecular N–H⋯O bonds . Methylthio groups, in contrast, reduce polarity, increasing lipophilicity.
  • Melting Points: Methylthio-substituted furans (e.g., 2-Methyl-5-(methylthio)furan) are typically liquids at room temperature, while methoxy-substituted furanones (e.g., 4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran derivatives) are solids with higher melting points (e.g., 227–229°C for coumarin-fused furans in ) .
Methylthio vs. Amino/Halo Groups
  • 4-Amino-2(5H)-furanones (): Amino groups enable participation in Michael addition reactions, as demonstrated in the synthesis of agrochemical intermediates . Methylthio groups, however, favor nucleophilic aromatic substitution or oxidation to sulfoxides/sulfones.
  • Halogenated Derivatives : Chloro or bromo substituents (e.g., 3,4-dichloro-5-methoxyfuran-2(5H)-one in ) increase electrophilicity, enabling cross-coupling reactions absent in methylthio analogs .

Q & A

Q. What are the established synthetic routes for 4-Methyl-2-(methylthio)furan, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via methylthiolation of furan derivatives. A common approach involves reacting 4-methylfuran precursors with methylthiolating agents (e.g., dimethyl disulfide or methyl thiocyanate) in the presence of Lewis acid catalysts (e.g., ZnCl₂ or AlCl₃) . Key factors affecting yield include:
  • Temperature : Optimal ranges (e.g., 60–80°C) to balance reaction kinetics and side-product formation.
  • Solvent : Polar aprotic solvents like tetrahydrofuran (THF) enhance solubility of intermediates .
  • Catalyst Loading : Excess catalyst may promote undesired ring-opening reactions .
    Post-synthesis purification via fractional distillation or column chromatography is recommended.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methylthio group at C2 and methyl at C4) .
  • GC-MS : To assess purity and detect volatile byproducts .
  • IR Spectroscopy : Characteristic C-S (670–700 cm1^{-1}) and furan ring vibrations (1,500–1,600 cm1^{-1}) .
    Compare data with literature values from authoritative databases like NIST Chemistry WebBook .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :
  • Engineering Controls : Use fume hoods and closed systems to minimize inhalation exposure .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides) and acids to prevent exothermic reactions .
  • Storage : Inert atmosphere (N₂ or Ar) and amber glass bottles to reduce photodegradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial design to test variables (e.g., catalyst type, temperature, stoichiometry).
  • In Situ Monitoring : Techniques like FTIR or Raman spectroscopy to track intermediate formation .
  • Byproduct Identification : LC-MS/MS to characterize side products (e.g., sulfoxides from over-oxidation) .
  • Kinetic Studies : Determine rate constants to identify rate-limiting steps .

Q. How can contradictions in reported spectroscopic data for this compound be resolved?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula to rule out isomeric impurities .
  • Cross-Validation : Compare 1^1H NMR with DFT-calculated chemical shifts using software like Gaussian .
  • Variable Temperature NMR : Resolve overlapping peaks caused by dynamic effects .

Q. What computational approaches are effective in studying the reactivity of this compound in catalytic systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Model reaction pathways (e.g., electrophilic substitution at the furan ring) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics .
  • QSAR Models : Predict biological activity or corrosion inhibition efficiency based on electronic descriptors .

Q. How does the methylthio group influence the electronic properties of the furan ring in this compound?

  • Methodological Answer :
  • Electrochemical Analysis : Cyclic voltammetry to measure redox potentials and HOMO/LUMO levels .
  • X-ray Crystallography : Determine bond lengths and angles to assess resonance effects .
  • UV-Vis Spectroscopy : Correlate substituent effects with absorption maxima shifts .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported yields for synthetic routes to this compound?

  • Methodological Answer :
  • Replicate Conditions : Precisely follow literature protocols, including solvent drying and catalyst activation .
  • Control Experiments : Test variables like reagent purity (e.g., anhydrous vs. hydrated metal catalysts) .
  • Collaborative Studies : Cross-laboratory validation to isolate procedural vs. environmental factors .

Applications in Advanced Research

Q. What role does this compound play in corrosion inhibition studies?

  • Methodological Answer :
  • Electrochemical Impedance Spectroscopy (EIS) : Measure inhibition efficiency on metal surfaces .
  • Surface Analysis : SEM/EDS to evaluate protective film formation .
  • Comparative Studies : Benchmark against commercial inhibitors (e.g., benzotriazole) using polarization curves .

Q. How can this compound be functionalized for pharmaceutical intermediates?

  • Methodological Answer :
  • Nucleophilic Aromatic Substitution : Introduce amino or hydroxyl groups at reactive positions .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling to attach aryl/heteroaryl groups .
  • Biological Testing : Screen derivatives for antimicrobial activity via MIC assays .

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